molecular formula C5H12Cl2N2 B3038741 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 89487-38-7

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No. B3038741
CAS RN: 89487-38-7
M. Wt: 171.07
InChI Key: PIDOCGDMKRSJMT-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, also known as (1S,4S)-2,5-Diazabicyclo heptane dihydrochloride, is a chemical compound with the molecular formula C5H12Cl2N2 . It has a molecular weight of 171.07 .


Synthesis Analysis

The synthesis of 2,5-Diazabicyclo[2.2.1]heptane has been elaborated in several studies. The starting material, hydroxy-L-proline, was transformed to tritosylhydroxy-L-prolinol, which was then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . This structure was subsequently converted to the parent bicyclic system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic system . The compound has a unique structure that includes two nitrogen atoms and two chlorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Physical And Chemical Properties Analysis

This compound is a white solid . More specific physical and chemical properties such as melting point, boiling point, and specific optical rotation may vary depending on the specific derivative of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    The compound has been a focus in medicinal chemistry and pharmaceutical research. A practical synthesis method provides access to 2,5-diazabicyclo[2.2.1]heptane (DBH) on a gram scale. This method includes a Staudinger reduction of an azide to facilitate a transannular cyclisation (Beinat, Banister, McErlean, & Kassiou, 2013).

  • Crystal Structure Characterization

    The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring was characterized, revealing its crystallographically independent cages and interaction with bromide ions (Britvin & Rumyantsev, 2017).

  • Development of Derivatives

    A new method for the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes has been explored, highlighting the compound's versatility in forming diverse chemical structures (Yakovlev, Lobanov, & Potekhin, 2000).

Biological and Medicinal Research

  • Antineoplastic Activities

    The compound has shown significant antineoplastic (anticancer) activity, particularly against various murine and rat tumor systems, highlighting its potential in cancer research (Pettit, Gieschen, & Pettit, 1979).

  • Neuronal Nicotinic Receptor Studies

    Studies have been conducted on biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes for their affinity toward alpha7 neuronal nicotinic receptors, indicating its potential in neuroscientific research (Li et al., 2010).

  • Application in Chemotherapy

    New Michael adducts of 2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate have been synthesized, exhibiting significant antiproliferative activity against human cervical cancer cell lines (Laskar et al., 2018).

  • Organocatalysis in Chemical Synthesis

    The compound's derivatives have been applied in asymmetric organocatalysis, such as in the enantioselective Biginelli reaction, demonstrating its utility in chemical synthesis (González-Olvera et al., 2008).

Safety and Hazards

The safety data sheet for 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOCGDMKRSJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 3
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 4
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 5
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 6
Reactant of Route 6
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

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